molecular formula C14H21BN2O2 B2382363 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1701460-54-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B2382363
CAS RN: 1701460-54-9
M. Wt: 260.14
InChI Key: SUESTIXXIQJCCA-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and reactivity . They are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a molecular weight of 127.98 .

Scientific Research Applications

Anticancer Properties

(a) Background: 1,6-Naphthyridines have garnered significant interest due to their pharmacological activities. Specifically, they exhibit potent anticancer effects. Researchers have explored their structure–activity relationship (SAR) and molecular modeling studies to understand their impact on different cancer cell lines .

(b) Mechanism of Action: The anticancer activity of this compound likely involves interactions with cellular targets, inhibition of key enzymes, or interference with cell signaling pathways. Further studies are needed to elucidate the precise mechanisms.

© Experimental Evidence: Researchers have tested 1,6-naphthyridines against various cancer cell lines, assessing their cytotoxicity, apoptosis-inducing effects, and potential for inhibiting tumor growth. These studies provide valuable insights into their therapeutic potential.

(d) Future Directions: Continued research aims to optimize the compound’s structure for enhanced anticancer activity. Additionally, combination therapies with other drugs may enhance its efficacy.

Antioxidant Properties

Oxidative stress contributes to aging and various health conditions. The compound’s antioxidant activity may protect cells from damage caused by free radicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Boronic esters have been used as enzyme inhibitors, ligands for specific receptors, and more .

Future Directions

Boronic esters have a wide range of applications in pharmacy and biology, and are used in the construction of stimulus-responsive drug carriers . They are also used as fluorescent probes to identify various substances .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h8-9H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESTIXXIQJCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCCC3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

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